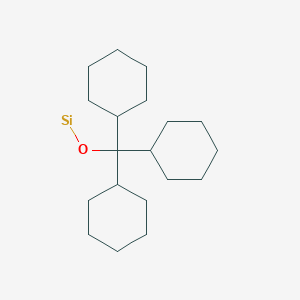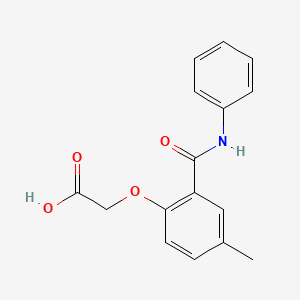
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is a brominated organophosphorus compound It is characterized by the presence of two bromine atoms and a phenylethyl group attached to a phospholane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide typically involves the bromination of a phospholane precursor. One common method includes the use of 1,3-dibromo-5,5-dimethylhydantoin as a brominating agent in the presence of a solvent like tetrahydrofuran. The reaction proceeds under moderate to good yields for a variety of substrates .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various phosphine oxides.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen or other substituents.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide or potassium thiocyanate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield phosphine oxides, while substitution reactions can produce a variety of substituted phospholanes.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organophosphorus compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: It can be used in the production of flame retardants and other materials requiring brominated compounds.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the phospholane ring play a crucial role in binding to these targets, leading to inhibition or activation of specific biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane: Similar structure but lacks the oxide group.
1,2-Dibromoethane: A simpler brominated compound used in organic synthesis.
Triphenylphosphine oxide: A common phosphine oxide used in various chemical reactions.
Uniqueness
3,4-Dibromo-1-(2-phenylethyl)-1$l^{5}-phospholane 1-oxide is unique due to the combination of its brominated and phospholane structure. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis and other applications.
Propiedades
Número CAS |
38864-53-8 |
|---|---|
Fórmula molecular |
C12H15Br2OP |
Peso molecular |
366.03 g/mol |
Nombre IUPAC |
3,4-dibromo-1-(2-phenylethyl)-1λ5-phospholane 1-oxide |
InChI |
InChI=1S/C12H15Br2OP/c13-11-8-16(15,9-12(11)14)7-6-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |
Clave InChI |
MOWPSTVXVPRHHW-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CP1(=O)CCC2=CC=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Methyl-n-(2-methylprop-1-en-1-ylidene)-4-[(trimethylsilyl)oxy]pentan-2-amine](/img/structure/B14679485.png)

![Benzo[f]quinolinium, 4-methyl-](/img/structure/B14679494.png)
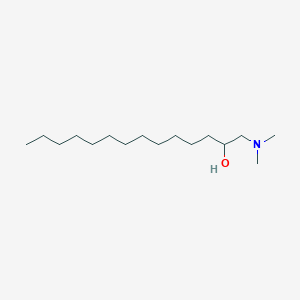
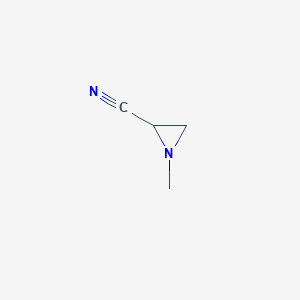
![1H-[1]Benzofuro[2,3-c]pyrrole-1,3(2H)-dione](/img/structure/B14679500.png)
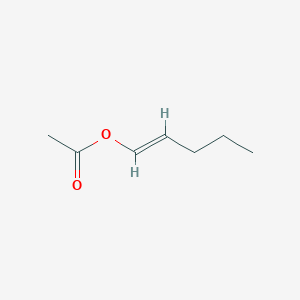
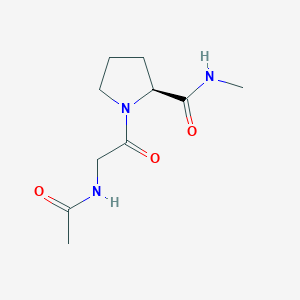
![2,5-Bis(4-nitrophenyl)-1,2,4,5-tetraazabicyclo[2.2.1]heptane](/img/structure/B14679524.png)

![Silane, trimethyl[(2-methyl-1-phenyl-1-propenyl)oxy]-](/img/structure/B14679546.png)
